5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid 5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid
Brand Name: Vulcanchem
CAS No.: 1150114-45-6
VCID: VC2548955
InChI: InChI=1S/C12H19BF2O3Si/c1-12(2,3)19(4,5)18-8-6-9(13(16)17)11(15)10(14)7-8/h6-7,16-17H,1-5H3
SMILES: B(C1=CC(=CC(=C1F)F)O[Si](C)(C)C(C)(C)C)(O)O
Molecular Formula: C12H19BF2O3Si
Molecular Weight: 288.17 g/mol

5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid

CAS No.: 1150114-45-6

Cat. No.: VC2548955

Molecular Formula: C12H19BF2O3Si

Molecular Weight: 288.17 g/mol

* For research use only. Not for human or veterinary use.

5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid - 1150114-45-6

Specification

CAS No. 1150114-45-6
Molecular Formula C12H19BF2O3Si
Molecular Weight 288.17 g/mol
IUPAC Name [5-[tert-butyl(dimethyl)silyl]oxy-2,3-difluorophenyl]boronic acid
Standard InChI InChI=1S/C12H19BF2O3Si/c1-12(2,3)19(4,5)18-8-6-9(13(16)17)11(15)10(14)7-8/h6-7,16-17H,1-5H3
Standard InChI Key PYVUCBDNFYCJFO-UHFFFAOYSA-N
SMILES B(C1=CC(=CC(=C1F)F)O[Si](C)(C)C(C)(C)C)(O)O
Canonical SMILES B(C1=CC(=CC(=C1F)F)O[Si](C)(C)C(C)(C)C)(O)O

Introduction

Chemical Identity and Structural Characteristics

5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid is a complex organic molecule containing several functional groups that contribute to its unique chemical properties. This section details its structural features and identifies its key chemical parameters.

Structural Composition and Identification

The compound, with CAS number 1150114-45-6, features a phenyl ring substituted with a boronic acid group, two fluorine atoms, and a tert-butyldimethylsilyloxy protecting group. The specific positioning of these functional groups is critical to the compound's reactivity profile and applications in synthesis.

The compound is characterized by the following chemical identifiers:

Table 1: Chemical Identifiers of 5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid

ParameterValue
CAS Number1150114-45-6
Molecular FormulaC₁₂H₁₉BF₂O₃Si
Molecular Weight288.17 g/mol
IUPAC Name[5-[tert-butyl(dimethyl)silyl]oxy-2,3-difluorophenyl]boronic acid
Standard InChIInChI=1S/C12H19BF2O3Si/c1-12(2,3)19(4,5)18-8-6-9(13(16)17)11(15)10(14)7-8/h6-7,16-17H,1-5H3
Standard InChIKeyPYVUCBDNFYCJFO-UHFFFAOYSA-N
SMILES NotationB(C1=CC(=CC(=C1F)F)OSi(C)C(C)(C)C)(O)O

The molecular structure includes a phenyl core with the boronic acid group at position 1, fluorine atoms at positions 2 and 3, and the silyloxy group at position 5. This configuration creates a highly functionalized aromatic system with specific reactivity patterns.

Synthesis Methods and Preparation

The synthesis of 5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid typically involves multiple steps and requires careful control of reaction conditions. Understanding the synthetic routes is essential for researchers looking to incorporate this compound into their work.

CatalystsBaseSolventTemperatureTimeAtmosphereYield
Tetrakis(triphenylphosphine) palladium(0)Sodium carbonate1,2-dimethoxyethane120°C2hInert (N₂)83.55%
Bis-triphenylphosphine-palladium(II) chloridePotassium carbonateSolmix A-11/water/tolueneReflux2hInert (N₂)77.8%
Tetrakis(triphenylphosphine) palladium(0)N-ethyl-N,N-diisopropylamineTHF/water115°C2hInert (N₂)Not specified

For the specific synthesis of 5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid, a likely approach would involve:

  • Starting with a suitable 5-hydroxy-2,3-difluorobenzene derivative

  • Protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMSCl) with an appropriate base such as imidazole or triethylamine

  • Introduction of the boronic acid group through lithiation-borylation sequence or palladium-catalyzed borylation

The exact optimization of these conditions would depend on the specific starting materials and desired scale of production.

Applications in Organic Synthesis

5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid has several significant applications in organic synthesis, particularly in cross-coupling reactions and the development of pharmaceutical compounds.

Cross-Coupling Reactions

The most prominent application of this boronic acid derivative is in cross-coupling reactions, especially the Suzuki-Miyaura coupling. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the boronic acid and organohalides or pseudohalides .

The Suzuki coupling reaction typically proceeds under the following conditions:

  • A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or bis(triphenylphosphine)palladium(II) chloride

  • A base, commonly sodium or potassium carbonate

  • An appropriate solvent system, often including DME, THF, or toluene

  • Elevated temperatures, typically 80-120°C

  • Inert atmosphere to prevent catalyst degradation

The reaction mechanism involves oxidative addition of the palladium catalyst to the aryl halide, followed by transmetalation with the boronic acid, and finally reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.

Pharmaceutical and Medicinal Chemistry Applications

The unique structure of 5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid makes it valuable in medicinal chemistry and pharmaceutical development. Boronic acids are known for their potential role in the development of pharmaceuticals targeting specific biological pathways .

Several characteristics make this compound particularly useful in drug development:

  • The boronic acid group can participate in reversible covalent bonding with biological targets containing hydroxyl or amine groups

  • The fluorine substituents can enhance metabolic stability and modify the electronic properties of the molecule

  • The TBDMS protecting group allows for controlled deprotection to reveal a hydroxyl group at a specific stage in a synthetic sequence

These properties make the compound valuable as a building block for complex pharmaceutical intermediates, particularly in the synthesis of compounds containing difluorophenyl moieties with specific substitution patterns.

Other Chemical Applications

Beyond cross-coupling reactions and pharmaceutical synthesis, 5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid has potential applications in:

  • Formation of boronate esters through reaction with diols, which can be used as protected forms of the boronic acid

  • Development of fluorescent probes and sensors through incorporation of the fluorinated aromatic system

  • Serving as a substrate for further functionalization of the aromatic ring

  • Acting as a reactant in Petasis borono-Mannich reactions

The versatility of this compound stems from the combination of its multiple functional groups, each offering distinct reactivity patterns that can be exploited in various synthetic contexts.

Chemical Reactivity and Structure-Activity Relationships

Reactivity of the Boronic Acid Group

The boronic acid functionality (B(OH)₂) is Lewis acidic and can form reversible covalent bonds with diols and other nucleophiles. This property is fundamental to its participation in Suzuki coupling reactions, where it undergoes transmetalation with palladium complexes .

The presence of the two ortho fluorine atoms affects the electronic properties of the boronic acid group by:

  • Increasing its acidity through electron-withdrawing effects

  • Changing its coordination geometry and Lewis acidity

  • Potentially affecting the rate of transmetalation during coupling reactions

These electronic effects make the compound particularly suitable for Suzuki coupling reactions where reactivity can be fine-tuned through electronic modulation of the coupling partners.

Influence of the TBDMS Protecting Group

The tert-butyldimethylsilyloxy (TBDMS) group serves multiple functions in this molecule:

  • It protects the hydroxyl group during various transformations

  • It enhances solubility in organic solvents compared to the free hydroxyl group

  • It can be selectively removed under mild conditions (typically using fluoride sources like TBAF)

  • It provides steric bulk that can influence reaction selectivity

The TBDMS group's presence makes this compound particularly valuable in multi-step syntheses where controlled deprotection is required at specific stages.

Effects of Difluoro Substitution

The 2,3-difluoro substitution pattern on the phenyl ring contributes significantly to the compound's properties:

  • The fluorine atoms alter the electronic distribution of the aromatic ring, making it more electron-deficient

  • This electronic effect influences the reactivity of the boronic acid group

  • The C-F bonds provide increased metabolic stability in biological contexts

  • The fluorine atoms can participate in hydrogen bonding and influence molecular conformation

The specific 2,3-difluoro substitution pattern creates a unique electronic environment that differentiates this compound from other boronic acid derivatives.

Comparison with Similar Compounds

To better understand the distinctive properties of 5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid, it is valuable to compare it with structurally related compounds.

Comparison with 2,3-Difluorophenylboronic Acid

2,3-Difluorophenylboronic acid (CAS: 121219-16-7) is a simpler analog lacking the TBDMS-protected hydroxyl group. The key differences include:

  • 2,3-Difluorophenylboronic acid has lower molecular weight and complexity

  • It typically exhibits lower solubility in organic solvents due to the absence of the lipophilic TBDMS group

  • It has fewer synthetic handles for further functionalization

  • It may demonstrate different reactivity patterns in coupling reactions due to electronic differences

Despite these differences, both compounds share the core 2,3-difluorophenylboronic acid structure, which determines many of their fundamental chemical properties.

Comparison with 3-(T-Butyldimethylsilyloxy)-2-fluorophenylboronic Acid

3-(T-Butyldimethylsilyloxy)-2-fluorophenylboronic acid (CAS: 2096331-47-2) differs from our target compound in the position of the TBDMS-protected hydroxyl group and the number of fluorine substituents:

  • It has a different substitution pattern (3-OTBDMS, 2-F vs. 5-OTBDMS, 2,3-diF)

  • It contains only one fluorine atom, resulting in different electronic properties

  • The positioning of the TBDMS group relative to the boronic acid affects steric interactions during reactions

  • It has a slightly lower molecular weight (270.18 g/mol vs. 288.17 g/mol)

These structural differences lead to distinct reactivity patterns and applications, though both compounds serve as valuable building blocks in organic synthesis.

Table 3: Comparison of Related Boronic Acid Compounds

Property5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid2,3-Difluorophenylboronic acid3-(t-Butyldimethylsilyloxy)-2-fluorophenylboronic acid
CAS Number1150114-45-6121219-16-72096331-47-2
Molecular FormulaC₁₂H₁₉BF₂O₃SiC₆H₅BF₂O₂C₁₂H₂₀BFO₃Si
Molecular Weight288.17 g/mol157.91 g/mol270.18 g/mol
Number of Fluorine Atoms221
Position of TBDMS Group5-positionNone3-position
Primary ApplicationsPharmaceutical synthesis, cross-couplingCross-coupling reactionsSimilar to target compound

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